5-[benzyl(methyl)sulfamoyl]-2-fluoro-N-(3-methoxyphenyl)benzamide
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Overview
Description
5-[benzyl(methyl)sulfamoyl]-2-fluoro-N-(3-methoxyphenyl)benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzyl(methyl)sulfamoyl group, a fluorine atom, and a methoxyphenyl group attached to a benzamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[benzyl(methyl)sulfamoyl]-2-fluoro-N-(3-methoxyphenyl)benzamide typically involves multiple steps, including the introduction of the benzyl(methyl)sulfamoyl group, the fluorination of the benzene ring, and the attachment of the methoxyphenyl group. Common synthetic routes may include:
Nitration and Reduction: Starting with a suitable benzene derivative, nitration followed by reduction can introduce the amino group.
Sulfonation: The amino group can be converted to a sulfonamide using sulfonyl chloride.
Fluorination: Introduction of the fluorine atom can be achieved using electrophilic fluorination reagents.
Coupling Reactions: The final step may involve coupling reactions to attach the methoxyphenyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-[benzyl(methyl)sulfamoyl]-2-fluoro-N-(3-methoxyphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
5-[benzyl(methyl)sulfamoyl]-2-fluoro-N-(3-methoxyphenyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 5-[benzyl(methyl)sulfamoyl]-2-fluoro-N-(3-methoxyphenyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 5-[benzyl(methyl)sulfamoyl]-2-chlorobenzoic acid
- 5-[benzyl(methyl)sulfamoyl]-2-methylbenzoic acid
Uniqueness
Compared to similar compounds, 5-[benzyl(methyl)sulfamoyl]-2-fluoro-N-(3-methoxyphenyl)benzamide is unique due to the presence of the fluorine atom and the methoxyphenyl group
Properties
IUPAC Name |
5-[benzyl(methyl)sulfamoyl]-2-fluoro-N-(3-methoxyphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2O4S/c1-25(15-16-7-4-3-5-8-16)30(27,28)19-11-12-21(23)20(14-19)22(26)24-17-9-6-10-18(13-17)29-2/h3-14H,15H2,1-2H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKVCIRNVEIGLOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC(=C(C=C2)F)C(=O)NC3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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